

Stability and Storage of Etravirine D4: A Technical Guide

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Compound of Interest		
Compound Name:	Etravirine D4	
Cat. No.:	B1139326	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for **Etravirine D4**. The information is compiled to assist researchers in ensuring the integrity of the compound throughout its lifecycle in a laboratory setting. While specific stability data for the deuterated analog, **Etravirine D4**, is limited in publicly available literature, the stability profile of its parent compound, Etravirine, serves as a robust surrogate. The chemical similarity between the two molecules suggests that their stability characteristics will be nearly identical under various stress conditions.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity and purity of **Etravirine D4**. The following conditions are recommended for both solid compound and stock solutions.



Form	Storage Temperature	Duration	Notes
Solid	-20°C	≥ 4 years	For long-term storage.
Room Temperature	Short-term only	Keep in a tightly sealed container, protected from moisture.[1][2]	
Stock Solution	-80°C	Up to 6 months	Sealed storage, away from moisture and light.[3][4]
-20°C	Up to 1 month	Sealed storage, away from moisture and light.[3]	

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following table summarizes the stress conditions applied to Etravirine in published studies, which can be adapted for **Etravirine D4**. Significant degradation has been observed primarily under basic hydrolysis conditions.



Stress Condition	Reagent/Condition	Observation
Acid Hydrolysis	Varies (e.g., 0.1N HCl at 80°C for 24h)	Generally stable, with minimal degradation observed.
Base Hydrolysis	Varies (e.g., 0.1N NaOH at 80°C for 24h)	Significant degradation observed, with the formation of a major degradant.
Oxidative	Varies (e.g., 3-30% H ₂ O ₂ at RT for 24h)	Generally stable, with minimal degradation observed.
Thermal	105°C for 24 hours	Stable.
Photolytic	UV light (254 nm) and visible light (1.2 million lux hours)	Stable.

Experimental Protocols

Protocol 1: Forced Degradation Study of Etravirine D4

This protocol outlines a general procedure for conducting forced degradation studies on **Etravirine D4**. The conditions should be optimized to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage or handling.

- Preparation of Stock Solution: Prepare a stock solution of **Etravirine D4** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
- Acid Hydrolysis:
 - To 1 mL of the stock solution, add 1 mL of 1N HCl.
 - Incubate the mixture at 80°C for 24 hours.
 - Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.
 - $\circ~$ Dilute to a final concentration of approximately 100 $\mu g/mL$ with the mobile phase for analysis.



• Base Hydrolysis:

- To 1 mL of the stock solution, add 1 mL of 1N NaOH.
- Incubate the mixture at 80°C for 24 hours.
- Cool the solution to room temperature and neutralize with an appropriate volume of 1N HCl.
- Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

Oxidative Degradation:

- To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
- Store the solution at room temperature for 24 hours.
- \circ Dilute to a final concentration of approximately 100 μ g/mL with the mobile phase for analysis.
- Thermal Degradation (Solid State):
 - Place a known amount of solid Etravirine D4 in a petri dish and expose it to a temperature of 105°C in a hot air oven for 24 hours.
 - After exposure, allow the sample to cool and prepare a solution of approximately 100
 μg/mL in the mobile phase for analysis.

Photolytic Degradation:

- Expose a solution of Etravirine D4 (approximately 100 µg/mL in mobile phase) to UV light (254 nm) and visible light (overall illumination of not less than 1.2 million lux hours) in a photostability chamber.
- A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.



Analyze the exposed and control samples.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. The following is a general HPLC method adapted from published literature on Etravirine.

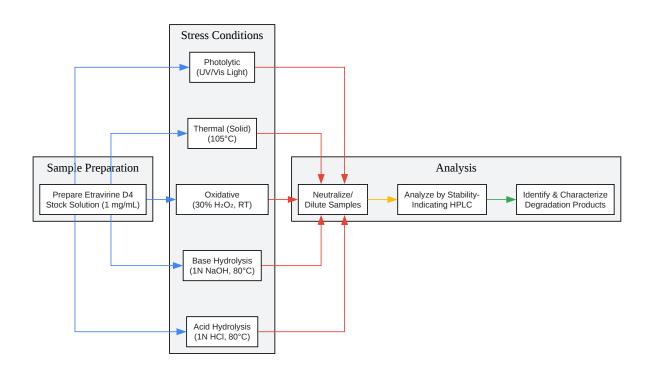
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at an appropriate wavelength (e.g., 271 nm or 303 nm).
- Injection Volume: 20 μL.
- Column Temperature: 27°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

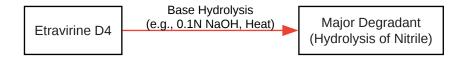
The following diagrams illustrate the workflow for a forced degradation study and the known degradation pathway of Etravirine under basic conditions.





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Caption: Workflow for a forced degradation study of Etravirine D4.



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Caption: Degradation of **Etravirine D4** under basic hydrolysis.



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